cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate tfa

Medicinal Chemistry Peptide Coupling Amine Protection Strategy

Building SYK inhibitors demands stereochemically pure cis-3,4-diaminotetrahydropyran precursors. Using trans isomers or incorrect counterions compromises synthetic yield and target engagement. This cis-(3R,4R) TFA salt solves both challenges: • Crystallographically confirmed cis geometry engages Asp512 (PDB 3SRV). • TFA counterion permits direct Fmoc-SPPS without anion exchange. • ≥95% purity (98% available) reduces side reactions in multi-step sequences. • Consistent counterion batch-to-batch ensures reproducible crystallization at scale.

Molecular Formula C10H16F3NO5
Molecular Weight 287.23 g/mol
Cat. No. B12104883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate tfa
Molecular FormulaC10H16F3NO5
Molecular Weight287.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCOCC1N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C8H15NO3.C2HF3O2/c1-2-12-8(10)6-3-4-11-5-7(6)9;3-2(4,5)1(6)7/h6-7H,2-5,9H2,1H3;(H,6,7)
InChIKeyXNGOAWUKEJKCHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate TFA – Stereochemically Defined Tetrahydropyran Building Block for Kinase Inhibitor Synthesis


cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate (CAS 1398504-24-9) is the TFA salt of a chiral cis-configured 3-amino-4-carboxylate-substituted tetrahydropyran (oxane) [1]. The compound carries the (3R,4R)-relative stereochemistry, confirmed by IUPAC designation and SMILES notation [1]. With a molecular formula of C10H16F3NO5 and molecular weight of 287.23 g/mol, this building block presents a primary amine and an ethyl ester on a saturated six-membered oxygen heterocycle [1]. It is supplied as a research-grade intermediate at purities up to 98% , and serves as a direct precursor for constructing the cis-3,4-diaminotetrahydropyran pharmacophore found in multiple clinical-stage spleen tyrosine kinase (SYK) inhibitors [2][3].

Why cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate TFA Cannot Be Replaced by Its HCl Salt, Free Base, or Trans Isomer Without Experimental Justification


Substituting this compound with the free base (CAS 1006891-46-8), the HCl salt (CAS 1363405-28-0), or the trans stereoisomer introduces quantifiable differences in molecular weight, counterion identity, and three-dimensional geometry that propagate through synthesis and biological testing. The TFA counterion (pKa ~0.3) confers distinct solubility and HPLC-compatibility profiles compared to the chloride salt, while the free base has been discontinued by at least one major supplier, raising procurement reliability concerns . Critically, the cis (3R,4R) configuration is not interchangeable with trans: X-ray crystallographic evidence demonstrates that only the cis-3,4-diaminotetrahydropyran geometry permits the key hydrogen-bond interaction with Asp512 in the SYK kinase active site [1][2]. Changing the stereochemistry or counterion without requalification risks loss of synthetic tractability and biological target engagement.

cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate TFA – Head-to-Head and Cross-Study Quantitative Differentiation Evidence for Procurement Decisions


Salt Form Comparison: TFA Salt (MW 287.23) Versus HCl Salt (MW 209.67) – Counterion Impact on Molecular Weight, Purity Grade Availability, and Synthetic Compatibility

The TFA salt of cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate carries a trifluoroacetate counterion (CF3COO−), producing a molecular weight of 287.23 g/mol, which is 77.56 g/mol (37.0%) higher than the corresponding HCl salt at 209.67 g/mol . Commercially, the TFA salt is available at 98% purity from Leyan and 95% from CymitQuimica/Fluorochem, while the HCl salt is offered at 97% purity by Bidepharm . The free base (MW 173.21 g/mol, CAS 1006891-46-8) has been discontinued by CymitQuimica, rendering salt-form selection a practical procurement constraint . TFA salts of primary amines are generally preferred in solid-phase peptide synthesis and Fmoc-strategy couplings because TFA can be removed under mildly basic conditions without requiring anion exchange, whereas HCl salts may introduce chloride ions incompatible with certain palladium-catalyzed cross-coupling reactions [1].

Medicinal Chemistry Peptide Coupling Amine Protection Strategy

Stereochemical Configuration: cis-(3R,4R) Enables SYK Kinase Asp512 Engagement – X-Ray Crystallographic Evidence at 1.95 Å Resolution

X-ray crystallography of spleen tyrosine kinase (SYK) in complex with a diaminopyrimidine carboxamide inhibitor (PDB 3SRV, resolution 1.95 Å) reveals that the (3R,4R)-3-aminotetrahydro-2H-pyran-4-ylamino scaffold – directly derivable from cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate – positions the cis-oriented 3-amino and 4-amino groups to form a bidentate hydrogen-bond network with the Asp512 side chain in the kinase hinge region [1]. A trans-configured diaminotetrahydropyran would project the amine vectors in divergent orientations incompatible with this Asp512 interaction geometry [2]. The essential nature of this cis stereochemistry is further corroborated by Barlaam et al. (2020), who demonstrated by protein X-ray crystallography that modifications to the 3,4-diaminotetrahydropyran group directly alter Asp512 engagement and consequently modulate SYK inhibitory potency [2]. The cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate TFA building block provides the stereochemically pre-locked (3R,4R) configuration required to access this pharmacophoric geometry.

Kinase Inhibition Structure-Based Drug Design Stereochemistry

Downstream Potency Translation: SYK Inhibitors Built from the cis-3-Aminotetrahydropyran Scaffold Achieve Low Nanomolar IC50 Values

Compounds constructed using the cis-(3R,4R)-3-aminotetrahydropyran scaffold – synthetically accessible from cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate TFA – have demonstrated potent SYK inhibition. GSK143, a diaminopyrimidine carboxamide incorporating the (3R,4R)-3-aminotetrahydro-2H-pyran-4-ylamino moiety, exhibits a pIC50 of 7.5 (IC50 = 31.6 nM) against recombinant SYK and >600-fold selectivity over ZAP-70 [1]. A structurally related compound from US Patent 9579320 (Example 303) achieves an IC50 of 5.5 nM against SYK in a LANCE phosphorylation assay at pH 7.5, 2°C [2]. BIIB-057 (PRT062607), another clinical SYK inhibitor derived from the same scaffold class, displays an IC50 of 1–3.9 nM in kinase activity assays [3]. While these data reflect the potency of elaborated downstream products rather than the building block itself, they establish a quantitative benchmark: the cis-3-aminotetrahydropyran-4-carboxylate core is a pharmacophoric element in SYK inhibitors achieving single-digit nanomolar target engagement. No comparable potency data were identified for trans-configured analogs, suggesting stereochemistry-dependent activity [2].

SYK Inhibition Immuno-Oncology Inflammatory Disease

Regioisomeric Differentiation: 3-Amino-4-carboxylate Substitution Pattern Versus 4-Amino-3-carboxylate Regioisomer – Divergent Derivatization Pathways

The target compound bears the amino group at position 3 and the ethyl carboxylate at position 4 of the tetrahydropyran ring (3-amino-4-carboxylate pattern). The regioisomer ethyl (3R,4R)-4-aminooxane-3-carboxylate (CAS 503166-49-2) reverses this substitution, placing the amino group at position 4 and the carboxylate at position 3 . This regioisomeric swap produces different vectors for amine elaboration (e.g., reductive amination, amide coupling) and ester hydrolysis, leading to distinct downstream scaffolds . In SYK inhibitor programs, the 3-amino position of the tetrahydropyran is the site of attachment to the pyrimidine/pyrazolopyrimidine core via a secondary amine linkage, as seen in GSK143 and US9579320 Example 303 [1][2]; the 4-amino-3-carboxylate regioisomer would project the amine into a different spatial trajectory incompatible with this coupling geometry. The 3-amino-4-carboxylate building block also contains a computed topological polar surface area (TPSA) of 61.6 Ų (free base) and XLogP3 of 0.1, parameters relevant to fragment-based drug design and lead-likeness assessment [3].

Regioselective Synthesis Building Block Chemistry Heterocyclic Scaffolds

Vendor Purity Benchmarking: TFA Salt at 98% (Leyan) Versus HCl Salt at 97% (Bidepharm) With Differing Analytical Characterization Availability

The TFA salt (CAS 1398504-24-9) is offered at 98% purity by Leyan (Product No. 1848636) in quantities from 1 g to 25 g . The HCl salt (CAS 1363405-28-0) is available at 97% purity from Bidepharm with batch-specific QC documentation including NMR, HPLC, and GC . A second source for the TFA salt (CymitQuimica/Fluorochem, Ref. 10-F302690) lists 95.0% purity, providing a tiered purity landscape . The HCl salt from Combi-Blocks (Catalog ST-7480) is specified at 95% purity . The TFA salt thus offers the highest certified purity (98%) among commercially listed sources for either salt form, with a 1-percentage-point advantage over the best HCl salt listing. Molecular formula confirmation: TFA salt C10H16F3NO5 (287.23 g/mol) versus HCl salt C8H16ClNO3 (209.67 g/mol), reflecting the mass contribution of the trifluoroacetate counterion .

Quality Control Procurement Specifications Analytical Chemistry

cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate TFA – High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Synthesis of SYK Kinase Inhibitors with Clinically Validated Pharmacophore Geometry

The cis-(3R,4R) stereochemistry of this building block directly maps onto the 3,4-diaminotetrahydropyran pharmacophore of GSK143 (pIC50 7.5 vs SYK) and US9579320 Example 303 (IC50 5.5 nM) . X-ray crystallography (PDB 3SRV, 1.95 Å) confirms that only the cis configuration engages Asp512 in the SYK hinge region [11]. Researchers prosecuting SYK inhibitor programs for B-cell malignancies, chronic lymphocytic leukemia, or autoimmune indications should select the TFA salt to ensure stereochemical fidelity from the first synthetic step, avoiding the need for chiral separation of diastereomeric mixtures that would arise from non-stereospecific building blocks [11][9].

Fmoc-Solid-Phase Peptidomimetic Synthesis Requiring TFA-Compatible Amine Protection

The TFA salt form (MW 287.23, purity 98%) is directly compatible with Fmoc-strategy solid-phase peptide synthesis, where the trifluoroacetate counterion can be neutralized in situ with mild base (e.g., DIEA, 2,4,6-collidine) without requiring a separate anion-exchange step that would be necessary for HCl salts . This property streamlines the incorporation of the tetrahydropyran amino ester into peptidomimetic chains, where the rigid oxane ring serves as a conformationally constrained sugar-mimetic or amino acid surrogate . The 98% purity grade minimizes side reactions from amine-containing impurities that could compete for coupling reagents .

Structure-Based Fragment Elaboration Guided by Computed Physicochemical Descriptors

The free base form of this building block (CAS 1006891-46-8, derivable from the TFA salt by base wash) possesses computed drug-likeness parameters including a topological polar surface area of 61.6 Ų, XLogP3 of 0.1, and exactly two defined stereocenters . These values place the scaffold within favorable fragment-based drug design space (MW 173.21, HBD = 1, HBA = 4, RotB = 3) . The regioisomeric identity (3-amino-4-carboxylate) ensures that amine elaboration occurs at the position that, in the SYK inhibitor literature, forms the critical secondary amine linkage to the pyrimidine core, preserving the published structure-activity relationship trajectory [11].

Dipeptidyl Peptidase-IV (DPP-4) Inhibitor Intermediate Development

Patent literature identifies 3-aminotetrahydropyran derivatives as key intermediates in DPP-4 inhibitor synthesis for type 2 diabetes . The cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate scaffold provides the amino and ester functional handles required for constructing substituted tetrahydropyran DPP-4 inhibitors, where both stereochemistry and regioisomeric purity are critical for achieving selective enzyme inhibition . The TFA salt's high purity (98%) supports reproducible reaction yields in multi-kilogram process chemistry campaigns where counterion consistency between batches is essential for crystallization control .

Quote Request

Request a Quote for cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate tfa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.